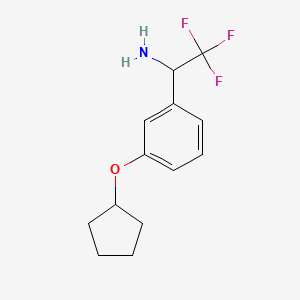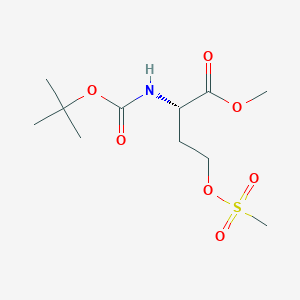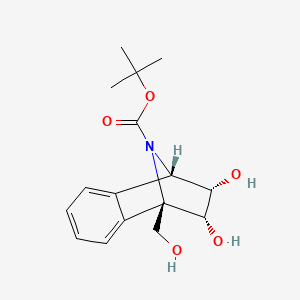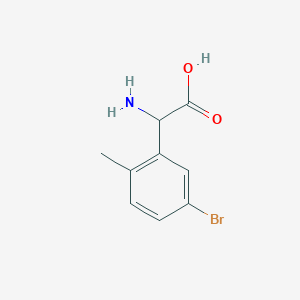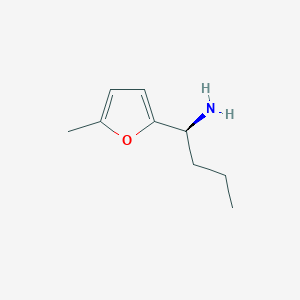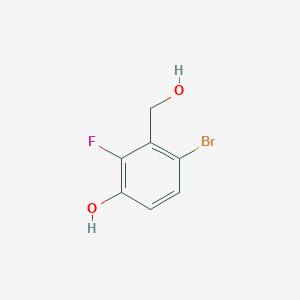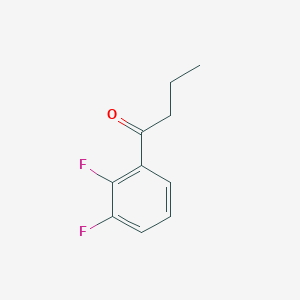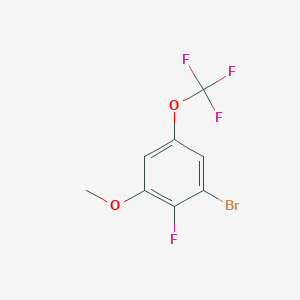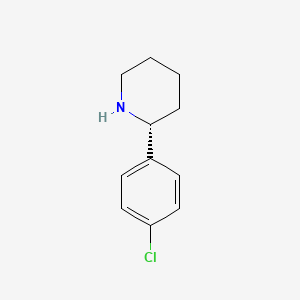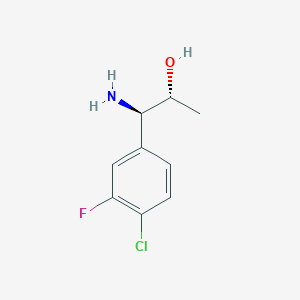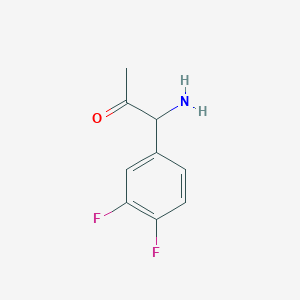
1-Amino-1-(3,4-difluorophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3,4-difluorophenyl)acetone is an organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone. It is a valuable chemical in various fields due to its unique properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Amino-1-(3,4-difluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorophenylacetone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial production methods may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
1-Amino-1-(3,4-difluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield .
Applications De Recherche Scientifique
1-Amino-1-(3,4-difluorophenyl)acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its difluorophenyl group can improve the pharmacokinetic properties of drug candidates.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Amino-1-(3,4-difluorophenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Amino-1-(3,4-difluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-fluorophenyl)acetone: This compound has a single fluorine atom on the phenyl ring, which may result in different reactivity and binding properties.
1-Amino-1-(3,5-difluorophenyl)acetone: The position of the fluorine atoms on the phenyl ring can influence the compound’s chemical behavior and interactions with biological targets.
1-Amino-1-(3,4-dichlorophenyl)acetone: Substituting fluorine with chlorine atoms can significantly alter the compound’s properties, including its reactivity and stability.
The unique combination of the amino group and the 3,4-difluorophenyl group in this compound provides distinct advantages in terms of reactivity and binding affinity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C9H9F2NO |
|---|---|
Poids moléculaire |
185.17 g/mol |
Nom IUPAC |
1-amino-1-(3,4-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3 |
Clé InChI |
PVYWEQCRWTXWLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)

